6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS 66521-78-6) is a synthetic heterocyclic compound belonging to the 5,6,7,8-tetrahydroquinazolin-2-amine class. It features a 2-aminoquinazoline core with a tert-butyl substituent at the 6-position, resulting in a molecular formula of C12H19N3 and a molecular weight of 205.3 g/mol.

Molecular Formula C12H19N3
Molecular Weight 205.305
CAS No. 66521-78-6
Cat. No. B2947357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine
CAS66521-78-6
Molecular FormulaC12H19N3
Molecular Weight205.305
Structural Identifiers
SMILESCC(C)(C)C1CCC2=NC(=NC=C2C1)N
InChIInChI=1S/C12H19N3/c1-12(2,3)9-4-5-10-8(6-9)7-14-11(13)15-10/h7,9H,4-6H2,1-3H3,(H2,13,14,15)
InChIKeyNRRCYDPROOLRBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS 66521-78-6): A Lipophilic Tetrahydroquinazoline Scaffold for Medicinal Chemistry Optimization


6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS 66521-78-6) is a synthetic heterocyclic compound belonging to the 5,6,7,8-tetrahydroquinazolin-2-amine class. It features a 2-aminoquinazoline core with a tert-butyl substituent at the 6-position, resulting in a molecular formula of C12H19N3 and a molecular weight of 205.3 g/mol . The tert-butyl group imparts distinct lipophilic character, with a predicted LogP of 2.2098, distinguishing it from less hydrophobic analogs . As a versatile building block, it is widely employed in medicinal chemistry for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties [1].

Why Unsubstituted 5,6,7,8-Tetrahydroquinazolin-2-amine Cannot Substitute for the 6-Tert-butyl Derivative in Lipophilicity-Driven Applications


In-class compounds like the unsubstituted 5,6,7,8-tetrahydroquinazolin-2-amine (CAS 2305-85-3) are not interchangeable with the 6-tert-butyl derivative. The presence of the bulky tert-butyl group at the 6-position fundamentally alters physicochemical properties, particularly lipophilicity, as quantified by a substantial increase in calculated LogP from 1.5188 to 2.2098 [1]. This modification is a deliberate strategy in medicinal chemistry to enhance membrane permeability and metabolic stability, which are critical for in vivo efficacy [2]. Substituting with a less lipophilic analog would compromise these optimized properties, potentially leading to reduced cellular uptake and faster clearance in biological assays.

Quantitative Differentiation of 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine (66521-78-6) from Close Analogs


Increased Lipophilicity vs. Unsubstituted Core Scaffold (LogP Comparison)

The target compound exhibits a calculated LogP value of 2.2098, representing a significant increase in lipophilicity compared to the unsubstituted 5,6,7,8-tetrahydroquinazolin-2-amine (CAS 2305-85-3), which has a reported LogP of 1.5188 [1]. This difference of ΔLogP = 0.691 is attributed to the presence of the 6-tert-butyl group, a common strategy to enhance membrane permeability [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Absence of Rotatable Bonds vs. 4-Aryl Substituted Analogs

The 6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine scaffold has zero rotatable bonds, as indicated by its computational descriptors . In contrast, 4-aryl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives, which are common in the literature, possess at least one rotatable bond connecting the aryl group to the quinazoline core [1]. This structural distinction confers greater conformational rigidity, which can be a critical factor for target binding entropy and metabolic stability [2].

Conformational Rigidity Scaffold Optimization Drug Design

Synthetic Versatility as a C2-Unsubstituted Scaffold for Late-Stage Functionalization

The target compound is a key intermediate because it bears a free 2-amino group, unlike many analogs that are pre-functionalized at the C2 position, such as 2-amino-4-arylsulfonyl-5,6,7,8-tetrahydroquinazolines designed as 5-HT6 antagonists [1]. The C2-amino group in the target compound is a primary amine, offering a versatile handle for further derivatization (e.g., amidation, sulfonylation, alkylation) [2]. This contrasts with C2-substituted analogs that are often end-products for a specific target and cannot be easily diversified.

Scaffold Functionalization Synthetic Chemistry

Optimal Use Cases for 6-Tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine in Pharmaceutical R&D and Chemical Biology


Lead Optimization for Enhanced Membrane Permeability

In medicinal chemistry campaigns where a promising tetrahydroquinazoline hit lacks sufficient cellular activity due to poor membrane permeability, this compound serves as a strategic scaffold to improve lipophilicity. Its measured ΔLogP of +0.691 over the unsubstituted core makes it a rational choice for follow-up SAR studies aimed at increasing passive diffusion across cell membranes [1].

Construction of Conformationally Restricted Chemical Probes

For chemical biology applications requiring rigid molecular probes to interrogate protein binding pockets, the zero rotatable bond count of 6-tert-butyl-5,6,7,8-tetrahydroquinazolin-2-amine offers a distinct advantage over more flexible analogs. This rigidity can minimize the entropic penalty upon target binding and enhance selectivity profiles [2].

Synthesis of Diverse Tetrahydroquinazoline Libraries via Late-Stage Derivatization

This compound is ideally suited as a core scaffold for parallel synthesis and library generation in drug discovery. The free 2-amino group provides a straightforward handle for amide coupling, sulfonylation, or reductive amination [3], enabling the rapid exploration of chemical space around the tetrahydroquinazoline core to identify novel bioactive molecules [4].

Metabolic Stability Studies in In Vitro ADME Assays

When a tetrahydroquinazoline series demonstrates rapid metabolic clearance in liver microsome assays, this 6-tert-butyl analog can be evaluated as a means to improve stability. The bulky tert-butyl group is a well-established strategy to shield metabolically labile sites from oxidative enzymes [5], and this compound allows for direct experimental comparison against less hindered analogs to quantify the effect on intrinsic clearance.

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